Benzyl-(4-ethoxy-benzyl)-amine
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Overview
Description
Benzyl-(4-ethoxy-benzyl)-amine is an organic compound that features a benzyl group attached to an amine, with an additional 4-ethoxy-benzyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl-(4-ethoxy-benzyl)-amine typically involves the reaction of benzylamine with 4-ethoxybenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming corresponding imines or amides.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the benzyl or ethoxy groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Imines or amides.
Reduction: Secondary amines.
Substitution: Various substituted benzylamines.
Scientific Research Applications
Benzyl-(4-ethoxy-benzyl)-amine has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl-(4-ethoxy-benzyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Benzylamine: A simpler analog without the 4-ethoxy substituent.
4-Ethoxybenzylamine: Lacks the additional benzyl group.
N-Benzyl-4-ethoxybenzylamine: A closely related compound with similar structural features.
Uniqueness: Benzyl-(4-ethoxy-benzyl)-amine is unique due to the presence of both benzyl and 4-ethoxybenzyl groups, which may confer distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]-1-phenylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-2-18-16-10-8-15(9-11-16)13-17-12-14-6-4-3-5-7-14/h3-11,17H,2,12-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKFOETOUGVTWQX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201261605 |
Source
|
Record name | 4-Ethoxy-N-(phenylmethyl)benzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201261605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
333755-96-7 |
Source
|
Record name | 4-Ethoxy-N-(phenylmethyl)benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=333755-96-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Ethoxy-N-(phenylmethyl)benzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201261605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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